NNC 26-9100 is a synthetic, non-peptide small molecule identified as a potent and selective agonist for the somatostatin receptor subtype 4 (SST4) [, , , , ]. Somatostatin receptors belong to the G protein-coupled receptor superfamily, and five subtypes have been identified (SST1-5) []. NNC 26-9100 exhibits high affinity for SST4 receptors with a Ki value of 6 nM and demonstrates over 100-fold selectivity for SST4 over other SST subtypes [, , ]. This selectivity makes NNC 26-9100 a valuable tool in scientific research for investigating the specific roles and functions of SST4 receptors in various biological systems and disease models.
NNC 26-9100 is classified as a non-peptide somatostatin receptor agonist. It was initially synthesized and characterized in the late 1990s, with significant contributions from researchers such as Ankersen and Crider. The compound exhibits a high selectivity for somatostatin receptor subtype-4 over other receptor subtypes, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes .
The synthesis of NNC 26-9100 involves several key steps, primarily utilizing thiourea derivatives. The detailed synthetic pathway includes:
NNC 26-9100 has a complex molecular structure characterized by the following features:
The three-dimensional conformation allows it to effectively interact with the somatostatin receptor subtype-4, facilitating its agonistic activity.
NNC 26-9100 participates in several chemical reactions relevant to its biological activity:
The mechanism of action of NNC 26-9100 primarily involves:
NNC 26-9100 exhibits several notable physical and chemical properties:
NNC 26-9100 has several promising applications in scientific research and potential therapeutic contexts:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2